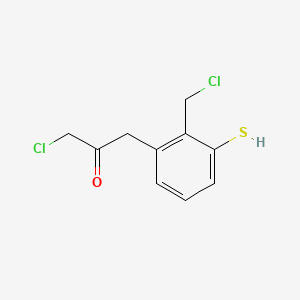

1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one

Description

1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one is a chlorinated aromatic ketone featuring a unique combination of functional groups: a chloro substituent at the propan-2-one chain, a chloromethyl group at the ortho position, and a mercapto (-SH) group at the meta position of the phenyl ring. The mercapto group enhances nucleophilic activity, enabling participation in disulfide bond formation or metal coordination, while the chloromethyl group may facilitate further alkylation or substitution reactions .

Properties

Molecular Formula |

C10H10Cl2OS |

|---|---|

Molecular Weight |

249.16 g/mol |

IUPAC Name |

1-chloro-3-[2-(chloromethyl)-3-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10Cl2OS/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |

InChI Key |

RWNVDNZUGXTGEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S)CCl)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation Reaction

- Reaction Scheme : The key step is the electrophilic substitution of the aromatic ring in 3-mercaptophenylpropan-2-one with chloromethyl groups, typically achieved by reacting with formaldehyde and hydrochloric acid under acidic conditions.

- Mechanism : The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently hydrolyzes to yield the chloromethylated product.

- Reaction Conditions :

- Acidic medium (usually hydrochloric acid)

- Formaldehyde as chloromethyl source

- Controlled temperature to avoid over-chloromethylation or side reactions

- Outcome : This method yields the target compound with chloromethyl and mercapto functional groups intact, enabling further functionalization.

Industrial Scale Considerations

- Scale-Up : Industrial synthesis often employs continuous flow reactors to optimize mixing and heat transfer, improving yield and purity.

- Catalysts and Optimization : Catalysts may be used to enhance selectivity, and parameters such as temperature, pressure, and reactant concentrations are optimized to maximize product yield.

- Purification : Flash column chromatography is commonly employed to isolate the pure compound after reaction completion.

Reaction Analysis and Mechanistic Insights

Types of Chemical Reactions Involving the Compound

| Reaction Type | Functional Group Involved | Common Reagents/Conditions | Typical Products |

|---|---|---|---|

| Oxidation | Mercapto (-SH) group | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Reduction | Carbonyl (propan-2-one) | Sodium borohydride, lithium aluminum hydride | Corresponding alcohols |

| Nucleophilic Substitution | Chloromethyl group | Amines, thiols, alkoxides under basic conditions | Various substituted derivatives |

Mechanistic Notes

- The mercapto group is susceptible to oxidation, which can be controlled to selectively produce sulfoxides or sulfones.

- The chloromethyl group is a reactive site for nucleophilic substitution, allowing the synthesis of diverse derivatives by displacement of the chlorine atom.

- The carbonyl group (propan-2-one) can be reduced or derivatized depending on the target molecule.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chloromethylation | 3-Mercaptophenylpropan-2-one + Formaldehyde + HCl | Acidic medium, controlled temp. | 45-60 | Formation of chloromethyl intermediate |

| 2 | Purification | Crude reaction mixture | Flash column chromatography (n-hexane:ethyl acetate) | N/A | Isolates pure 1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one |

| 3 | Optional Oxidation | Target compound + oxidant | H2O2 or m-CPBA, ambient conditions | Variable | Produces sulfoxide or sulfone derivatives |

Research Findings and Literature Insights

- The chloromethylation method is well-documented in aromatic mercapto compound chemistry, providing a reliable route for introducing chloromethyl groups ortho to mercapto substituents.

- Purification by flash chromatography is essential to remove side products and unreacted starting materials, ensuring high purity for subsequent applications.

- The compound’s functional groups enable further chemical transformations, making it a versatile intermediate in organic synthesis and medicinal chemistry research.

- Recent literature on related compounds emphasizes the importance of controlling reaction parameters to prevent over-chloromethylation and maintain functional group integrity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chloro groups, resulting in different derivatives.

Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides, while substitution of the chloro groups can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and mercapto groups can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. This can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The compound’s structural analogs differ primarily in substituents on the phenyl ring and propan-2-one chain. Key comparisons include:

1-Chloro-3-(3-chlorophenyl)propan-2-one (C₉H₈Cl₂O) Substituents: Two chlorine atoms (meta positions on phenyl). Molecular Weight: 203.07 g/mol. Density: 1.275 g/cm³. Boiling Point: 90–93°C at 0.22–0.25 Torr. Primarily undergoes halogen-based reactions, such as nucleophilic substitution .

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one (C₉H₇Cl₂FO) Substituents: Chlorine (ortho and para) and fluorine (meta) on phenyl. Molecular Weight: 221.06 g/mol. Boiling Point: Not explicitly reported, but fluorine’s electronegativity likely lowers volatility compared to non-fluorinated analogs. Reactivity: Fluorine enhances stability against oxidation but reduces nucleophilicity compared to the mercapto group in the target compound .

1-Chloro-3-(2-methylphenyl)propan-2-one (C₁₀H₁₁ClO)

- Substituents : Methyl group (ortho) on phenyl.

- Molecular Weight : 182.65 g/mol.

- Boiling Point : 267.4°C (predicted).

- Reactivity : Methyl group provides steric hindrance, slowing reactions at the phenyl ring. Less reactive than chlorinated or mercapto-containing analogs .

1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one (C₁₀H₈ClF₃O₂)

- Substituents : Trifluoromethoxy group (para) on phenyl.

- Molecular Weight : 252.62 g/mol.

- LogP : 2.94, indicating higher hydrophobicity.

- Reactivity : The electron-withdrawing trifluoromethoxy group reduces electron density on the phenyl ring, directing electrophilic substitutions to specific positions .

Physical and Chemical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₉Cl₂OS | 250.16 (calculated) | N/A | N/A | -SH, -CH₂Cl, Cl |

| 1-Chloro-3-(3-chlorophenyl)propan-2-one | C₉H₈Cl₂O | 203.07 | 1.275 | 90–93 (low pressure) | -Cl (phenyl, propanone) |

| 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one | C₉H₇Cl₂FO | 221.06 | N/A | N/A | -Cl, -F (phenyl) |

| 1-Chloro-3-(2-methylphenyl)propan-2-one | C₁₀H₁₁ClO | 182.65 | 1.116 | 267.4 (predicted) | -CH₃ (phenyl) |

| 1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one | C₁₀H₈ClF₃O₂ | 252.62 | N/A | N/A | -OCF₃ (phenyl) |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The synthesis typically involves α-chloro ketone intermediates. For example, analogous compounds (e.g., 1-chloro-3-(2,4,6-trimethylphenyl)-propan-2-one) undergo nucleophilic substitution with thiourea, followed by Favorskii rearrangement under aqueous conditions to form heterocyclic products . Key conditions include controlled pH, solvent selection (e.g., ethanol for recrystallization), and reaction time (e.g., 1 hour stirring for intermediate formation). For chloromethyl-substituted derivatives, stepwise alkylation of mercaptophenols with chloromethylating agents (e.g., ClCH₂COCl) may be employed, requiring inert atmospheres to prevent oxidation of the thiol group .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify the ketone carbonyl (~200-220 ppm in C), chloromethyl protons (δ 4.5–5.0 ppm), and aromatic protons influenced by the mercapto group (deshielded due to -SH electron withdrawal) .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone, while S-H stretches (~2550 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) validate functional groups.

- X-ray Crystallography : Used to resolve challenges in stereochemistry, as seen in analogous compounds where hydrogen bonding (e.g., N–H⋯N interactions) stabilizes crystal packing .

Advanced Research Questions

Q. What mechanistic pathways govern the Favorskii rearrangement in α-chloro ketones analogous to this compound, and how does the mercapto group influence reactivity?

- Methodological Answer : The Favorskii rearrangement proceeds via a cyclic oxonium intermediate, facilitated by base-mediated deprotonation. In compounds with aromatic thiols, the -SH group can act as a leaving group or participate in tautomerization, altering the electron density of the aromatic ring and stabilizing transition states . Computational studies (e.g., DFT) are recommended to map the energy profile, while kinetic isotope effects can probe hydrogen transfer steps.

Q. How do chloromethyl and mercapto substituents synergistically affect electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The chloromethyl group is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling), but the adjacent mercapto group may deactivate the ring via electron withdrawal, reducing reaction rates. Comparative studies with des-thiol analogs (e.g., 1-Chloro-3-(2-chloromethylphenyl)propan-2-one) using Hammett constants (σ⁺) can quantify electronic effects. Palladium-catalyzed coupling under anhydrous conditions (e.g., Pd(OAc)₂, SPhos ligand) is advised to mitigate sulfur-poisoning .

Q. What strategies address regioselectivity challenges in synthesizing this compound, particularly at the chloromethyl site?

- Methodological Answer : Competing reactions at the chloromethyl group (e.g., hydrolysis or elimination) require precise temperature control (<50°C) and protecting-group strategies. For instance, tert-butylthiol protection of the mercapto group prior to chloromethylation can prevent side reactions. Post-synthesis deprotection with TFA/water restores the thiol functionality . Chromatographic monitoring (HPLC-MS) is critical to track intermediate stability.

Data Contradiction Analysis

Q. How can discrepancies in reported yields for analogous α-chloro ketone syntheses be reconciled?

- Methodological Answer : Variability often arises from solvent polarity (e.g., ethanol vs. DMF) and base strength (e.g., K₂CO₃ vs. DBU). Meta-analysis of literature data (e.g., Arrhenius plots) can identify optimal conditions. For example, reports 50% yield using aqueous thiourea, while highlights enzymatic approaches (e.g., ketoreductases) for asymmetric synthesis, albeit with unoptimized yields. Systematic DoE (Design of Experiments) studies are recommended to isolate critical variables.

Structural and Functional Insights

Q. What role does the mercapto group play in biological interactions, and how can this be exploited in medicinal chemistry?

- Methodological Answer : The thiol group can act as a Michael acceptor or participate in disulfide bonding with cysteine residues in enzymes. In β-adrenoceptor blocking agents (e.g., ), similar chloro-propanone derivatives target adrenergic receptors via covalent interactions. Competitive inhibition assays (e.g., with H-labeled ligands) and mutagenesis studies (e.g., Cys→Ser mutations) can validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.